molecular formula C13H16FNO2 B1308133 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid CAS No. 193538-25-9

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Cat. No. B1308133
CAS RN: 193538-25-9
M. Wt: 237.27 g/mol
InChI Key: PSJJEFFBTUTEBB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. The compound is structurally related to several other compounds that have been synthesized and characterized in recent studies, which include derivatives of piperidine and fluorobenzyl groups. These compounds are of interest due to their potential biological activities and their use in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine compounds involves various chemical reactions. For instance, the Grignard reaction has been employed to prepare isotopomers of 4-(4-fluorobenzyl)piperidine, which is a process that includes deoxygenation and heteroatomic ring saturation steps . Another synthesis approach involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids to yield tin ester complexes . These methods highlight the versatility of synthetic routes available for the preparation of fluorobenzyl piperidine derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid has been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of tri(o-fluorobenzyl)tin esters of pyridinecarboxylic acids have been determined, revealing a trigonal bipyramidal structure around the tin atom . Similarly, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been characterized, showing a chair conformation of the piperidine ring . These studies provide insights into the three-dimensional arrangement of atoms in such compounds, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of fluorobenzyl piperidine derivatives has been explored in various contexts. For example, the synthesis of neuroleptic butyrophenones involves multiple steps, including ketalization, condensation, and debenzylation reactions . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions demonstrate the complexity and diversity of chemical transformations that can be applied to fluorobenzyl piperidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl piperidine derivatives are influenced by their molecular structure. For instance, the presence of the fluorobenzyl group can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets . Spectroscopic methods such as IR, 1H NMR, and LCMS are commonly used to characterize these compounds and confirm their structures . The crystallographic data provide additional information on the solid-state properties, such as hydrogen bonding patterns and molecular packing .

Scientific Research Applications

Synthesis and Labeling in Neuroleptic Agents

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid has been utilized in the synthesis and labeling of neuroleptic butyrophenones. For example, a neuroleptic agent, ID-4708- (piperidine-14C), was synthesized using a multi-step process involving 1-Benzyl-4-piperidone-2-14C as an intermediate. This compound plays a role in metabolic studies of neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).

Inhibitory Applications in Cancer Treatment

Compounds related to 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid have been investigated for their potential in cancer treatment. Specifically, derivatives of this compound have been explored as Aurora kinase inhibitors, which may be useful in inhibiting Aurora A and thus treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Use in Antibacterial Agents

This chemical has also found use in the synthesis of novel antibacterial agents. For instance, derivatives like 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids, which involve a 1-(4-Fluoro-benzyl) moiety, have demonstrated good antibacterial activities (Sheu et al., 1998).

Development of Antimicrobial Agents

The compound's derivatives have been employed in the development of antimicrobial agents. Novel derivatives like 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, synthesized from related compounds, have shown significant in vitro antimicrobial efficacy (Priya et al., 2005).

Future Directions

While specific future directions for “1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid” are not available, related compounds such as “4-fluorobenzylamine” have been used in the synthesis of various pharmaceuticals, suggesting potential applications in drug development .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJEFFBTUTEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405144
Record name 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

CAS RN

193538-25-9
Record name 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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